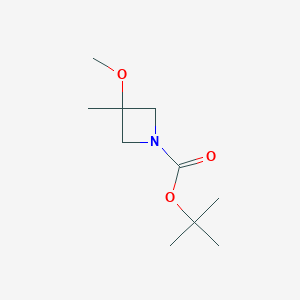![molecular formula C17H29BN2O3 B8072189 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate](/img/structure/B8072189.png)
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a boronate ester functional group, which is known for its versatility in organic synthesis and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate typically involves the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl boronic acid with 3-(4-methylpiperazin-1-yl)phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction. The reaction is performed in an inert atmosphere, often using anhydrous solvents like tetrahydrofuran (THF) to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The boronate ester can be reduced to form boronic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of boronic acids.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (2,6-dimethylpyridin-3-yl)boronate
- 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4-(3-methylpiperidin-1-yl)thiophen-2-yl)boronate
- 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4-(4-methylpiperidin-1-yl)thiophen-2-yl)boronate
Uniqueness
What sets 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate apart from similar compounds is its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the 4-methylpiperazin-1-yl group enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(4-methylpiperazin-1-yl)phenyl]borinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O3/c1-16(2,21)17(3,4)23-18(22)14-7-6-8-15(13-14)20-11-9-19(5)10-12-20/h6-8,13,21-22H,9-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHNMEYPZNHMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B8072114.png)




![(6S,7As)-6-bromo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B8072143.png)


![6-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B8072158.png)
![Ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B8072167.png)



